2-Chloro-5-(2-fluoroethoxy)aniline

Catalog No.
S13584772
CAS No.
M.F
C8H9ClFNO
M. Wt
189.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(2-fluoroethoxy)aniline

Product Name

2-Chloro-5-(2-fluoroethoxy)aniline

IUPAC Name

2-chloro-5-(2-fluoroethoxy)aniline

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5H,3-4,11H2

InChI Key

UMFGLSRIKKEUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCF)N)Cl

2-Chloro-5-(2-fluoroethoxy)aniline is an organic compound characterized by the molecular formula C8H9ClFNOC_8H_9ClFNO. This compound is a derivative of aniline, featuring a chlorine atom at the 2-position and a 2-fluoroethoxy group at the 5-position of the aniline ring. The presence of both halogen and ether functionalities contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The amino group can be oxidized to form nitroso or quinone derivatives.
  • Reduction: The nitro group, if present, can be reduced to form the corresponding amine.
  • Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions may utilize nucleophiles like sodium methoxide or potassium tert-butoxide.

The biological activity of 2-Chloro-5-(2-fluoroethoxy)aniline is primarily linked to its interactions with various enzymes and receptors. Research indicates that compounds with similar structures may exhibit antimicrobial, antifungal, or anticancer properties. The specific mechanism of action often involves binding to active sites on proteins or interacting with cellular membranes, thereby altering their function.

The synthesis of 2-Chloro-5-(2-fluoroethoxy)aniline typically involves the following steps:

  • Nucleophilic Substitution: A suitable precursor, such as 2-chloro-5-nitroaniline, is reacted with 2-fluoroethanol under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like dimethylformamide or ethanol.
  • Reduction: If a nitro group is present, it is reduced to an amine using reducing agents such as iron powder or tin chloride .

Industrial production methods may involve optimized reaction conditions to enhance yield and purity, potentially utilizing continuous flow reactors for efficiency .

2-Chloro-5-(2-fluoroethoxy)aniline has several applications across different domains:

  • Chemical Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Biological Research: The compound can be employed in enzyme interaction studies and biochemical assays.
  • Industrial Use: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Interaction studies involving 2-Chloro-5-(2-fluoroethoxy)aniline often focus on its ability to bind with various biomolecules. These studies help elucidate its potential as a pharmacological agent. For instance, investigations into its interaction with specific enzymes can reveal insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-Chloro-5-(2-fluoroethoxy)aniline. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-ChloroanilineLacks the 2-fluoroethoxy groupLess versatile in reactions due to fewer substituents
4-FluoroanilineContains a fluorine atom at the para positionDifferent reactivity profile due to position of substituent
2-Chloro-4-nitroanilineContains a nitro group instead of a fluoroethoxyDifferent chemical properties due to electron-withdrawing effect of nitro group
3-ChloroanilineChlorine atom at the meta positionAffects reactivity compared to ortho-substituted derivatives
4-DichloroanilineTwo chlorine atoms at para positionsIncreased reactivity due to multiple electron-withdrawing groups

The uniqueness of 2-Chloro-5-(2-fluoroethoxy)aniline lies in its combination of both chlorine and a fluoroethoxy group, which enhances its reactivity and potential interactions compared to other similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.0356698 g/mol

Monoisotopic Mass

189.0356698 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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